molecular formula C14H28N6O2 B14360309 N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide CAS No. 90267-24-6

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide

Katalognummer: B14360309
CAS-Nummer: 90267-24-6
Molekulargewicht: 312.41 g/mol
InChI-Schlüssel: BTVATEDYARVDDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide is a compound that features two piperazine rings attached to an ethanediamide backbone. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide typically involves the reaction of ethanediamide with 4-methylpiperazine. One common method involves the following steps:

Industrial Production Methods

Industrial production of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperazine rings can interact with various biological molecules, influencing pathways such as neurotransmitter signaling or enzyme activity. These interactions are mediated through binding to receptors or enzymes, leading to modulation of their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide is unique due to its dual piperazine rings, which confer distinct chemical and biological properties. This dual structure allows for more complex interactions and applications compared to simpler piperazine derivatives .

Eigenschaften

CAS-Nummer

90267-24-6

Molekularformel

C14H28N6O2

Molekulargewicht

312.41 g/mol

IUPAC-Name

N,N'-bis[(4-methylpiperazin-1-yl)methyl]oxamide

InChI

InChI=1S/C14H28N6O2/c1-17-3-7-19(8-4-17)11-15-13(21)14(22)16-12-20-9-5-18(2)6-10-20/h3-12H2,1-2H3,(H,15,21)(H,16,22)

InChI-Schlüssel

BTVATEDYARVDDD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CNC(=O)C(=O)NCN2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.